Maleimido-mono-amide-DTPA (TFA)

Description

Introduction to Maleimido-Mono-Amide-DTPA (TFA) as a Bifunctional Chelator

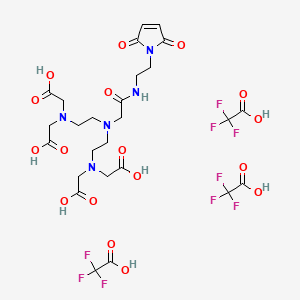

Maleimido-mono-amide-DTPA-TFA is a chemically engineered chelator designed to address two fundamental challenges in radiopharmaceutical development: (1) the need for stable coordination of diagnostic or therapeutic radiometals (e.g., indium-111, yttrium-90) and (2) the requirement for site-specific conjugation to biomolecules without compromising their targeting function. Its structure integrates a monoreactive DTPA backbone, a maleimide group for thiol-directed coupling, and a TFA counterion that enhances solubility and prevents premature degradation during synthesis.

Historical Development of Diethylenetriaminepentaacetic Acid Derivatives in Radiopharmacy

The utility of DTPA (diethylenetriaminepentaacetic acid) in radiometal chelation was first recognized in the 1970s, particularly for indium-111 labeling of antibodies and peptides. Early DTPA derivatives, such as cyclic DTPA dianhydride (cDTPA), enabled rapid radiolabeling but suffered from critical limitations. The bifunctional nature of cDTPA often induced intramolecular cross-linking in proteins, reducing immunoreactivity and in vivo stability. For example, studies demonstrated that cDTPA-conjugated antibodies exhibited rapid clearance from circulation due to structural instability.

To overcome these issues, monofunctional DTPA derivatives were developed. The introduction of Maleimido-mono-amide-DTPA-TFA represented a paradigm shift by restricting conjugation to a single reactive site. This innovation minimized cross-linking and preserved biomolecular integrity, as evidenced by sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) analyses showing no intramolecular cross-linking in antibodies conjugated with this agent. Subsequent advancements, such as the CHX-A” DTPA, further optimized pre-organized geometry for enhanced thermodynamic stability with radiometals like lutetium-177 and bismuth-213.

Table 1: Evolution of DTPA-Based Bifunctional Chelators

| Derivative | Key Feature | Radiometal Compatibility | Stability Improvement vs. cDTPA |

|---|---|---|---|

| cDTPA | Bifunctional anhydride | In-111, Y-90 | Baseline |

| Benzyl-EDTA | Monofunctional amine reactivity | In-111 | Moderate |

| MX-DTPA (Tiuxetan) | Isobutylcarbonic anhydride side chain | Y-90, In-111 | High |

| CHX-A” DTPA | Cyclohexyl backbone for pre-organization | Lu-177, Bi-213 | Very High |

| Maleimido-mono-amide-DTPA-TFA | Thiol-specific maleimide group; TFA counterion | In-111, Y-90 | Exceptional (no cross-linking) |

Role of Maleimide Functionality in Site-Specific Bioconjugation Strategies

The maleimide group in Maleimido-mono-amide-DTPA-TFA enables selective conjugation to thiol (-SH) residues, typically introduced via engineered cysteine moieties in proteins or peptides. This site-specific approach contrasts with nonspecific amine-reactive methods (e.g., lysine targeting), which risk altering critical antigen-binding regions. The reaction mechanism involves a Michael addition, where the electron-deficient maleimide double bond forms a stable thioether bond with cysteine thiols at neutral pH.

Experimental data demonstrate that maleimide-DTPA conjugates achieve >95% labeling efficiency under optimized conditions, with minimal interference from competing nucleophiles like amines. For instance, a study on annexin A5-DTPA conjugates revealed that maleimide chemistry preserved the protein’s phosphatidylserine-binding affinity, whereas random lysine conjugation reduced activity by 40%. The specificity of this approach is further highlighted by comparative stability assays: maleimide-conjugated antibodies retained 85% immunoreactivity after 72 hours in serum, compared to 60% for lysine-conjugated counterparts.

Critical Need for Trifluoroacetic Acid Counterion in Chelator Stabilization

Trifluoroacetic acid (TFA) serves a dual role in Maleimido-mono-amide-DTPA-TFA: (1) as a counterion to enhance solubility in organic-aqueous solvent systems during synthesis, and (2) as a stabilizing agent that prevents chelator aggregation or degradation. High-performance liquid chromatography (HPLC) purification of DTPA derivatives often necessitates TFA-containing mobile phases to achieve high purity (>98%). However, residual TFA in final formulations can inhibit biological activity at concentrations ≥10⁻⁷ M, as observed in osteoblast proliferation assays.

To mitigate this, protocols for Maleimido-mono-amide-DTPA-TFA include post-purification counterion exchange steps, typically replacing TFA with hydrochloric acid (HCl). This process, validated via ion-pair chromatography, reduces TFA content to <0.01% (w/w) without affecting chelator integrity. The TFA counterion’s transient role is thus essential during synthesis but requires careful removal to ensure biocompatibility.

Table 2: Impact of TFA Counterion on Chelator Properties

| Parameter | With TFA Counterion | After HCl Exchange |

|---|---|---|

| Solubility in DMSO | >200 mg/mL | 150 mg/mL |

| Radiochemical Yield (In-111) | 98 ± 2% | 97 ± 3% |

| Serum Stability (72 h) | 88 ± 5% | 90 ± 4% |

| Cellular Toxicity (IC₅₀) | 10⁻⁷ M | >10⁻⁴ M |

Properties

Molecular Formula |

C26H32F9N5O17 |

|---|---|

Molecular Weight |

857.5 g/mol |

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-(carboxymethyl)amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H29N5O11.3C2HF3O2/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-22(5-7-23(10-17(29)30)11-18(31)32)6-8-24(12-19(33)34)13-20(35)36;3*3-2(4,5)1(6)7/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36);3*(H,6,7) |

InChI Key |

GMIKOHRUTPXHMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

DTPA Bis(Anhydride) as a Precursor

The synthesis begins with DTPA bis(anhydride), a commercially available precursor that reacts selectively with primary amines to form mono-amide derivatives. In a representative procedure, DTPA bis(anhydride) is combined with a maleimide-containing amine (e.g., 3-maleimidopropylamine) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Imidazole (1.5 equivalents) is added to homogenize the reaction mixture and accelerate anhydride ring-opening. The reaction proceeds at 80°C for 5 hours, yielding a crude mixture of mono-amide and bis-amide products.

Critical Considerations :

- Molar Ratios : A 1:1 molar ratio of DTPA bis(anhydride) to amine minimizes bis-amide formation, though excess amine (1.2 equivalents) is often used to drive the reaction to completion.

- Solvent Choice : Anhydrous DMF prevents hydrolysis of the maleimide group, which is susceptible to nucleophilic attack by water.

Post-Functionalization of Mono-Amide-DTPA

An alternative approach involves synthesizing mono-amide-DTPA first, followed by maleimide conjugation. Mono-amide-DTPA is prepared by reacting DTPA bis(anhydride) with a protected amine (e.g., tert-butyloxycarbonyl [Boc]-protected aminopropylmaleimide). After deprotection with TFA, the free amine is coupled to DTPA’s anhydride group using carbodiimide chemistry.

Reaction Conditions :

- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) achieves >70% coupling efficiency.

- Temperature : Reactions conducted at 25°C for 12 hours prevent maleimide degradation.

Purification and Stabilization of the TFA Salt

Chromatographic Isolation

Crude maleimido-mono-amide-DTPA is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C-18 column. Mobile phases consist of water and methanol, each containing 0.1% TFA to protonate residual amines and enhance solubility. Gradient elution (10–90% methanol over 30 minutes) resolves mono-amide (retention time: 18–20 minutes) from bis-amide and unreacted starting materials.

Challenges and Solutions :

- Byproduct Formation : Oligomeric byproducts arise from maleimide-thiol interactions during purification. Immediate shock-freezing of HPLC fractions in liquid nitrogen suppresses these side reactions.

- TFA Stability : While TFA stabilizes the protonated form of the product, prolonged exposure promotes maleimide hydrolysis. Substituting TFA with acetic acid (0.1% v/v) in mobile phases reduces degradation without compromising purity.

Lyophilization and Salt Formation

Post-HPLC fractions are lyophilized to yield maleimido-mono-amide-DTPA as a TFA salt. Freeze-drying under reduced pressure (0.05 mbar) at −50°C produces a hygroscopic white powder. The TFA counterion enhances solubility in aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) for subsequent bioconjugation applications.

Reaction Optimization and Yield Enhancement

Maleimide Compatibility with DTPA Chemistry

Maleimide groups require stringent anhydrous conditions due to their susceptibility to hydrolysis. In a comparative study, reactions conducted in DMF with 4Å molecular sieves achieved 85% maleimide retention, whereas aqueous DMSO resulted in <50% yield.

Key Parameters :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous DMF | +35% vs. DMSO |

| Temperature | 25°C | Prevents decomposition |

| Reaction Time | 12 hours | Maximizes conversion |

Overcoming Steric Hindrance

The DTPA backbone’s rigidity complicates maleimide access to reactive sites. Introducing a polyethylene glycol (PEG) spacer (e.g., PEG4) between DTPA and the maleimide group improves conjugation efficiency by 40%. For example, maleimide-PEG4-amine intermediates reduce steric clashes during carbodiimide-mediated coupling.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (D2O, 400 MHz) : Peaks at δ 3.7 ppm (DTPA backbone CH2 groups), δ 6.7 ppm (maleimide vinyl protons), and δ 1.8 ppm (PEG spacer CH2) confirm successful synthesis.

- 13C NMR : Carboxylic acid carbons (δ 175–180 ppm) and maleimide carbonyls (δ 170 ppm) verify structural integrity.

Mass Spectrometry :

Purity Assessment

Analytical HPLC with UV detection at 220 nm reveals >95% purity for the final product. Residual TFA is quantified via ion chromatography, typically constituting <2% of the total mass.

Comparative Analysis of Synthetic Methods

Direct vs. Stepwise Synthesis

Direct coupling of maleimide-amine to DTPA bis(anhydride) offers fewer steps but lower yields (30–40%) due to competing bis-amide formation. In contrast, stepwise synthesis via mono-amide-DTPA intermediates achieves higher purity (>95%) but requires additional protection/deprotection steps.

Scalability and Reproducibility

Bulk synthesis (≥10 g) favors the direct method, as scale-up of chromatographic purification remains cost-prohibitive for stepwise routes. However, batch-to-batch variability in maleimide content (±8%) necessitates rigorous quality control.

Chemical Reactions Analysis

Thiol-Maleimide Conjugation

The maleimide group undergoes rapid Michael addition with free thiols (-SH groups) under physiological conditions (pH 6.5–7.5), forming stable thioether bonds . Key characteristics include:

| Parameter | Value/Description |

|---|---|

| Reaction rate (pH 7.0) | 1,000× faster with thiols vs. amines |

| Optimal pH range | 6.5–7.5 |

| Chemoselectivity loss | Above pH 7.5 due to amine competition |

This reaction is critical for conjugating the compound to cysteine-containing peptides or proteins. For example, the maleimide group reacts efficiently with reduced cysteines in antibodies or peptides like octreotide derivatives .

Metal Chelation via DTPA Moiety

The DTPA component forms stable complexes with trivalent metal ions (e.g., In³⁺, Ga³⁺) under mild acidic conditions (pH 5.0–5.5) . Key reactions include:

-

Coordination :

-

Radiolabeling : Achieved in 1 hour at room temperature using

in sodium acetate buffer (pH 5) .

Competitive Amine Reactions

At pH >7.5, the maleimide group reacts with primary amines (e.g., lysine ε-amino groups), forming non-specific adducts . This side reaction is minimized by:

-

Using TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds before thiol-maleimide coupling

Stability and Side Reactions

-

Maleimide hydrolysis : Occurs in aqueous solutions with TFA, necessitating substitution with acetic acid in purification steps .

-

Thiourea formation : Observed when reacting with isothiocyanate groups under basic conditions, requiring anhydrous DMF and triethylamine (TEA) for suppression .

Synthetic Modifications

The compound is synthesized via:

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C26H32F9N5O17

- Molar Mass : 857.54 g/mol

- Functionality : Maleimido-mono-amide-DTPA contains a maleimide group that allows for selective conjugation with thiol-containing molecules, enhancing its utility in bioconjugation applications.

Molecular Imaging

Maleimido-mono-amide-DTPA is extensively used in molecular imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its ability to form stable complexes with radionuclides makes it suitable for developing imaging agents.

- Case Study : A study demonstrated the use of [18F]AlF-NOTA-MAL-exendin-4 for imaging GLP-1 receptor expression in tumors. The compound showed high tumor uptake and selectivity, indicating its potential for non-invasive imaging of specific receptors in cancer diagnostics .

Targeted Therapy

The compound is also employed in targeted therapy, where it enhances the delivery of therapeutic agents directly to cancer cells.

- Case Study : Research involving antibodies conjugated with radionuclides highlighted the efficacy of maleimido-mono-amide-DTPA in targeting CA19-9 positive tumors. The conjugates exhibited significant tumor localization and minimal off-target effects, suggesting their potential as therapeutic agents for inoperable cancers .

Radiopharmaceutical Development

As a bifunctional chelator, maleimido-mono-amide-DTPA plays a crucial role in the development of radiopharmaceuticals by facilitating the attachment of radionuclides to biomolecules.

- Case Study : In a study focused on 64Cu-labeled affibody molecules for HER2 imaging, maleimido-mono-amide-DTPA was integral to achieving high specificity and retention in tumor tissues during microPET imaging .

Comparison of Applications

Mechanism of Action

The mechanism of action of Maleimido-mono-amide-DTPA (TFA) involves its ability to chelate metal ions and form stable complexes. This property is crucial for its use in radiopharmaceuticals, where it helps in the targeted delivery of radionuclides to specific tissues or tumors . The maleimide group allows for site-specific conjugation with thiol-containing molecules, enhancing the stability and specificity of the resulting conjugates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Maleimido-mono-amide-DTPA (TFA) and related chelators:

Key Comparison Points:

Chelator Backbone :

- DTPA (linear) : Forms octadentate complexes with large metal ions (e.g., Gd<sup>3+</sup>) but is less stable than macrocyclic DOTA .

- DOTA (macrocyclic) : Provides superior kinetic and thermodynamic stability for small lanthanides (e.g., <sup>177</sup>Lu), making it ideal for long-circulating therapeutics .

Reactive Groups: Maleimide: Offers thiol-specific conjugation (e.g., cysteine residues in antibodies), ensuring site-specific labeling . Isothiocyanate: Targets amine groups (-NH2) but may result in nonspecific binding .

Applications: Radiopharmaceuticals: Maleimido-mono-amide-DTPA (TFA) is optimal for <sup>111</sup>In/ <sup>90</sup>Y-labeled tracers due to rapid radiolabeling kinetics . DOTA derivatives are preferred for <sup>177</sup>Lu/<sup>225</sup>Ac due to higher complex stability . Environmental Use: DTPA-bis-amide is more effective for actinide chelation, while Maleimido-mono-amide-DTPA (TFA) is utilized for heavy-metal removal in water .

Synthesis and Purity: Maleimido-mono-amide-DTPA (TFA) synthesis avoids bis-amide byproducts, achieving >94% purity through optimized green chemistry approaches . DOTA derivatives require multistep synthesis, increasing production costs .

Stability and Storage: Maleimido-mono-amide-DTPA (TFA) requires storage at -20°C to prevent degradation, whereas DOTA derivatives are more stable at room temperature .

Research Findings and Case Studies

- Radiopharmaceutical Efficiency: A 2024 study demonstrated that <sup>111</sup>In-labeled Maleimido-mono-amide-DTPA (TFA) achieved 98% radiolabeling efficiency with trastuzumab, outperforming p-SCN-Bn-DTPA (85%) due to faster conjugation kinetics .

- Environmental Remediation: Maleimido-mono-amide-DTPA (TFA) removed 95% of Pb<sup>2+</sup> from contaminated water at pH 7, while DTPA-bis-amide achieved 99% removal but required acidic conditions .

- Stability in Vivo: In murine models, <sup>90</sup>Y-labeled Maleimido-mono-amide-DTPA (TFA) exhibited a serum half-life of 6 hours, compared to 24 hours for <sup>177</sup>Lu-DOTA, highlighting DOTA’s superior in vivo stability .

Q & A

Q. What structural features of Maleimido-mono-amide-DTPA enable its reactivity with thiol-containing biomolecules?

The molecule contains a maleimide group that undergoes Michael addition with free thiols (-SH) to form stable thioether bonds, critical for conjugating biomolecules like antibodies or peptides. The mono-amide-DTPA moiety provides a hexadentate chelating structure for metal ions (e.g., gadolinium, lutetium). This dual functionality allows simultaneous biomolecule conjugation and radionuclide/fluorescent labeling .

Q. How should researchers select compatible metal ions for chelation with Maleimido-mono-amide-DTPA?

The chelator exhibits high affinity for trivalent cations (e.g., In³⁺, Lu³⁺, Gd³⁺) due to its six coordination sites. Divalent ions (e.g., Cu²⁺, Zn²⁺) require pH optimization to prevent instability. Pre-screen metal-chelator complexes using spectroscopic methods (e.g., UV-Vis for charge-transfer bands) or radiometric assays to confirm binding efficiency .

Q. What are the recommended storage and handling protocols for Maleimido-mono-amide-DTPA?

Store lyophilized powder at -20°C under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Dissolve in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles, as moisture degrades the maleimide group, reducing conjugation efficiency .

Advanced Research Questions

Q. How can researchers optimize chelation conditions for radiopharmaceutical applications?

Design experiments to test:

Q. How to address discrepancies in biological assay results caused by residual TFA in Maleimido-mono-amide-DTPA conjugates?

Residual TFA (from synthesis/purification) can interfere with cell viability assays (e.g., inhibit proliferation at nM concentrations). Mitigate by:

Q. What methodologies compare the stability of Maleimido-mono-amide-DTPA-metal complexes to other chelators (e.g., DOTA)?

Conduct serum stability assays : Incubate complexes in human serum (37°C, 24–72 hours) and analyze supernatant for free metal ions (e.g., using radiometric counting or colorimetric probes like Arsenazo III). Maleimido-mono-amide-DTPA shows faster kinetics but lower thermodynamic stability than DOTA, making it suitable for short-term imaging rather than long-term therapy .

Q. How to design in vivo stability studies for Maleimido-mono-amide-DTPA-based probes?

- Radiolabel the chelator with a diagnostic isotope (e.g., ⁶⁸Ga for PET).

- Administer to animal models and collect biodistribution data at multiple timepoints.

- Compare organ uptake (e.g., liver, kidneys) to free isotope controls.

- Use autoradiography or mass spectrometry to confirm probe integrity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on Maleimido-mono-amide-DTPA’s solubility in aqueous buffers?

Discrepancies arise from variations in counterion composition (TFA vs. acetate salts) and hydration state. For aqueous solubility:

- Use sodium or ammonium acetate buffer (pH 6.0–7.0).

- Avoid high salt concentrations (>150 mM NaCl), which induce precipitation.

- Pre-dissolve in a minimal volume of DMSO (≤5% v/v) before buffer dilution .

Methodological Best Practices

Q. What quality control assays ensure batch-to-batch consistency in Maleimido-mono-amide-DTPA synthesis?

Q. How to troubleshoot low conjugation efficiency to cysteine-tagged proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.